Product packaging for [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol(Cat. No.:)

[6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol

Cat. No.: B8541984
M. Wt: 174.20 g/mol
InChI Key: NJUGLPVZVSKMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[6-(1H-Pyrrol-2-yl)pyridin-2-yl]methanol is a chemical compound of interest in medicinal chemistry and materials science as a versatile heteroaromatic building block. Compounds featuring the (1H-pyrrol-2-yl)pyridine scaffold are known to be of interest in biology and medicine and are used widely as ligands for the synthesis of transition metal complexes . This structure is a key motif in the development of inhibitors for enzymes such as prolyl 4-hydroxylase, and it also serves as a fundamental unit for constructing more complex molecular architectures, including potential conducting polymers . The methanol functional group on the pyridine ring provides a handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies or to create novel molecular frameworks. The specific properties, applications, and mechanism of action for this particular compound should be confirmed with the manufacturer for your specific research requirements. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B8541984 [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

[6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol

InChI

InChI=1S/C10H10N2O/c13-7-8-3-1-4-10(12-8)9-5-2-6-11-9/h1-6,11,13H,7H2

InChI Key

NJUGLPVZVSKMJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=CN2)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 6 1h Pyrrol 2 Yl Pyridin 2 Yl Methanol and Its Structural Analogs

Retrosynthetic Disconnections and Precursor Strategies for the [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, readily available starting materials. advancechemjournal.com For this compound, the key structural feature is the C-C bond linking the pyridine (B92270) and pyrrole (B145914) rings. Therefore, the primary retrosynthetic disconnection breaks this bond, leading to two heterocyclic precursors: a substituted pyridine and a substituted pyrrole.

A second critical consideration is the introduction of the hydroxymethyl group at the C2 position of the pyridine ring. This functional group can be installed either before or after the crucial C-C bond formation. These considerations give rise to two primary synthetic strategies:

Strategy A: Late-Stage Introduction of the Hydroxymethyl Group. In this approach, the pyridine-pyrrole core is assembled first. A pyridine precursor bearing a functional group that can be readily converted to a hydroxymethyl moiety (e.g., an aldehyde, ester, or carboxylic acid) is coupled with a suitable pyrrole derivative. The final step involves the reduction of this functional group to the desired alcohol.

Strategy B: Early-Stage Introduction of the Hydroxymethyl Group. This strategy involves using a pyridine precursor that already contains the hydroxymethyl group, which is typically protected to prevent interference with the coupling reaction. Following the successful coupling of the pyridine and pyrrole rings, a final deprotection step liberates the target alcohol. A documented synthesis of the title compound utilizes this approach, employing a 6-substituted pyridine triflate bearing a protected hydroxymethyl group for a Suzuki coupling reaction. google.com

The choice of precursors is dictated by the chosen coupling reaction. For transition-metal-catalyzed cross-coupling reactions, the precursors are typically a halo-heterocycle (e.g., 2-bromopyridine derivative) and a heteroaryl organometallic reagent (e.g., a pyrrole boronic acid or stannane). nih.govmdpi.com The pyrrole nitrogen is often protected, commonly with a tert-butyloxycarbonyl (Boc) group, to enhance the stability of the organometallic reagent and prevent side reactions. nih.govmdpi.com

Table 1: Key Precursors for the Synthesis of the this compound Core
Pyridine PrecursorPyrrole PrecursorIntended Coupling ReactionReference
6-Halopicolinaldehyde or 6-Halopicolinate EsterN-Boc-pyrrole-2-boronic acidSuzuki-Miyaura Coupling nih.gov
6-(Protected-hydroxymethyl)-2-halopyridineN-Boc-pyrrole-2-boronic acidSuzuki-Miyaura Coupling google.com
6-Halopyridine derivative2-Stannyl-N-protected-pyrroleStille Coupling wikipedia.orgorganic-chemistry.org
6-Halopyridine derivative2-(Halozinc)-N-protected-pyrroleNegishi Coupling orgsyn.org
6-Halopyridine derivativeN-Protected PyrroleDirect C-H Arylation acs.orgresearchgate.net

Exploration of Pyridine-Pyrrole Coupling Reactions

The formation of the C-C bond between the pyridine and pyrrole rings is the cornerstone of the synthesis. Modern organic chemistry offers a powerful toolkit of cross-coupling reactions to achieve this transformation efficiently.

Transition-metal-catalyzed cross-coupling reactions are widely used for constructing biaryl and hetero-biaryl systems. organic-chemistry.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent and an organic halide or triflate is one of the most versatile and widely used methods for C-C bond formation. organic-chemistry.orgmdpi.com For the synthesis of the target scaffold, this typically involves the reaction of an N-protected pyrrole-2-boronic acid (or its ester) with a 2-halopyridine derivative. nih.govmdpi.com The use of an N-Boc protecting group is common, as unprotected pyrrole boronic acids can be unstable. nih.gov A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction yield. mdpi.com While palladium is the most common catalyst, more sustainable iron-based catalytic systems have also been explored for pyridine-pyrrole couplings. digitellinc.com A key challenge can be the inhibition of the catalyst by the basic nitrogen of the pyridine substrate; however, the use of 2-halopyridines can mitigate this issue. nih.govresearchgate.net

Stille Coupling: The Stille reaction provides an alternative palladium-catalyzed method, coupling an organotin compound with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org In this context, an N-protected 2-stannylpyrrole would be reacted with a suitable 2-halopyridine precursor. Organostannanes are often stable to air and moisture, but their high toxicity is a significant drawback. wikipedia.orgorganic-chemistry.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are also coupled with organic halides in a palladium- or nickel-catalyzed process. orgsyn.org This method is known for its high yields, mild reaction conditions, and good functional group tolerance. orgsyn.org The synthesis would involve the preparation of a 2-(halozinc)pyrrole derivative, which is then coupled with the pyridine partner. orgsyn.org

Table 2: Comparison of Cross-Coupling Strategies for Pyridine-Pyrrole Bond Formation
ReactionOrganometallic ReagentElectrophileCatalystAdvantagesDisadvantages
Suzuki-MiyauraOrganoboron (e.g., boronic acid)Halide, TriflatesPd or Ni, FeMild conditions, commercial availability of reagents, low toxicity of boron byproducts. organic-chemistry.orgPotential instability of some heteroaryl boronic acids. nih.gov
StilleOrganotin (Stannane)Halide, TriflatesPdReagents are stable to air and moisture; tolerant of many functional groups. wikipedia.orgHigh toxicity of tin compounds and difficulty in removing tin byproducts. organic-chemistry.org
NegishiOrganozincHalide, TriflatesPd or NiHigh reactivity and yields, mild conditions. orgsyn.orgOrganozinc reagents are often moisture-sensitive and must be prepared in situ.

Direct C-H arylation has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it circumvents the need to pre-functionalize one of the coupling partners into an organometallic reagent. nih.gov This strategy involves the direct coupling of a C-H bond of one heterocycle with a C-X bond of another.

For the synthesis of the this compound scaffold, this could involve the palladium-catalyzed direct C-2 arylation of an N-acyl or N-protected pyrrole with a 2-halopyridine derivative. acs.orgresearchgate.net Alternatively, rhodium-catalyzed systems have been developed for the direct arylation of pyridines at the ortho position, which could enable the coupling of pyridine itself with a 2-halopyrrole. nih.gov These methods offer a more streamlined synthetic route but may require careful optimization to control regioselectivity and prevent side reactions.

Introduction and Modification of the Hydroxymethyl Moiety

When employing a synthetic strategy where the pyridine-pyrrole core is assembled with a latent hydroxymethyl group, the final step is typically a reduction. If the precursor is a 6-(1H-pyrrol-2-yl)picolinaldehyde or a corresponding ester, it can be readily reduced to the primary alcohol, this compound.

This transformation is commonly achieved using standard hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for reducing aldehydes and ketones and is often used in alcoholic solvents like methanol (B129727) or ethanol. For the reduction of more stable esters, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) is typically required, followed by an aqueous workup.

Organometallic reagents can be used to introduce the hydroxymethyl group onto the pyridine ring, often at an early stage to prepare a key precursor. A common method involves the reaction of a 2-halopyridine with a strong base (like n-butyllithium) or magnesium metal to form an organolithium or Grignard reagent, respectively. This nucleophilic species can then react with a one-carbon electrophile, such as formaldehyde (or a synthetic equivalent), to generate a (6-halopyridin-2-yl)methanol intermediate. organic-chemistry.orgmasterorganicchemistry.com This intermediate, after protection of the alcohol, can then be carried forward into the C-C coupling step as described in Strategy B.

This approach allows for the construction of the hydroxymethyl group from simpler pyridine starting materials. The choice between organolithium and Grignard reagents can influence reactivity and selectivity, and reaction conditions must be carefully controlled due to the strong basicity of these reagents. masterorganicchemistry.commasterorganicchemistry.com

Pyrrole Ring Functionalization and Derivatization Strategies

Once the core 2-(pyrrol-2-yl)pyridine skeleton is assembled, functionalization of the pyrrole ring offers a powerful avenue for creating structural analogs with tailored properties. Derivatization can be targeted at either the nitrogen atom (N-functionalization) or the carbon atoms of the ring (C-functionalization).

N-functionalization is a common strategy to modify the electronic properties or to attach other functional units. For instance, N-alkylation of a pyrrole-terpyridine compound with propargyl bromide has been explored as a route to introduce an alkyne moiety, which can be used for subsequent "click" chemistry reactions mdpi.com. However, such reactions can be complicated by isomerizations, as seen in the formation of an allene-containing by-product under strong basic conditions mdpi.com.

Further derivatization can be achieved through established reactions. For example, pyrrole-2-carboxamides, which can be considered derivatives, are converted into the corresponding pyrrole-2-carboxaldehydes upon treatment with lithium aluminum hydride nih.gov. These aldehydes are versatile intermediates for further modifications. Additionally, various functionalized pyrrole derivatives, such as those containing thioacetic acid or acetohydrazide groups, can be synthesized through multi-step procedures starting from adaptable precursors nih.gov.

Chemo- and Regioselective Synthesis of Advanced Intermediates

The synthesis of advanced intermediates for this compound and its analogs hinges on achieving high levels of chemo- and regioselectivity. This is particularly challenging due to the presence of two distinct heterocyclic rings, each with its own reactivity profile.

A key strategy involves the regiocontrolled synthesis of functionalized building blocks prior to their coupling. For example, 3,4-disubstituted pyrrole-2-carboxaldehydes can be synthesized in a regiocontrolled manner in two steps from acyclic starting materials using a Barton-Zard pyrrole synthesis to form N-methoxy-N-methyl pyrrole-2-carboxamides (pyrrole Weinreb amides) nih.gov. These amides are then selectively reduced to the target aldehydes, which can serve as advanced intermediates for constructing more complex molecules nih.gov.

For selective functionalization of the pyridine ring within a pyrrolyl-pyridine scaffold, a powerful strategy involves a dearomatization/rearomatization sequence nenu.edu.cn. This approach allows for highly regioselective C-H functionalization at the meta-position of the pyridine ring, a position that is typically difficult to access through standard electrophilic substitution. The process involves the creation of dearomatized oxazino pyridines, which can then undergo radical alkylation or other ionic transformations before rearomatization restores the pyridine ring, now functionalized at the desired position nenu.edu.cn.

Achieving chemoselectivity is critical when multiple reactive sites are present. In palladium-catalyzed reactions, the choice of catalyst and reaction conditions can direct the outcome. For instance, palladium-trifluoroacetate has been used to catalyze the carbo-palladation of pyrrole-2-carbonitriles with aryl boronic acids, leading to the formation of functionally diverse pyrrolo[1,2-α]pyrazines through a cascade reaction, demonstrating high chemoselectivity researchgate.net. Similarly, palladium catalysis can direct the cyclocarbonylation of 2-pyridyl-linked vinylogous amides to generate novel ring-fused pyridopyrimidinones with high efficiency nih.gov. These examples highlight how catalytic systems can be tuned to construct complex, advanced intermediates from multifunctional starting materials.

Stereochemical Control in Synthesis of this compound Derivatives

While the parent compound this compound is achiral, the synthesis of its chiral derivatives requires precise stereochemical control. This is a critical aspect for applications in medicinal chemistry, where enantiomeric purity can be essential for biological activity.

One primary strategy to introduce stereochemistry at the methanol-bearing carbon is through the asymmetric reduction of a prochiral ketone precursor, such as 6-(1H-pyrrol-2-yl)picolinoyl compounds. This approach would involve catalysts or reagents capable of delivering a hydride to one face of the carbonyl group preferentially, thereby establishing a specific stereocenter.

Alternatively, stereochemical control can be achieved by building the molecule from chiral precursors. Palladium-catalyzed reactions have been developed for the enantio- and diastereoselective synthesis of pyrrolidine derivatives nih.gov. These methods involve an initial intramolecular nucleopalladation that forms the pyrrolidine ring, followed by the intermolecular addition of a second nucleophile to a quinone methide intermediate, affording products with high enantioselectivity nih.gov. Although this method yields a saturated pyrrolidine ring, subsequent aromatization could provide a route to chiral pyrrole-containing structures.

Another approach involves the synthesis of chiral pyrrolidine-2-yl-methanol derivatives, which can serve as versatile chiral building blocks google.com. The synthesis of these compounds can be accomplished via the hydrogenation of a precursor in the presence of a hydrogenation catalyst. For example, (S)-phenyl-[(RS)-pyrrolidin-2-yl]methanol hydrochloride can be prepared with high purity using palladium on carbon as a catalyst google.com. These chiral building blocks can then be elaborated into more complex structures, incorporating the pyridine ring while retaining the stereochemical integrity of the methanol-bearing side chain.

Novel Catalytic Systems in the Synthesis of this compound

The construction of the C-C bond linking the pyrrole and pyridine rings is a pivotal step in the synthesis of the target molecule. Modern synthetic chemistry relies heavily on novel catalytic systems, particularly palladium-catalyzed cross-coupling reactions, to achieve this transformation efficiently.

The Stille cross-coupling reaction is a powerful and versatile method for this purpose, involving the reaction of an organostannane with an organic halide or pseudohalide organic-chemistry.orgwikipedia.org. The synthesis of the [6-(1H-pyrrol-2-yl)pyridin-2-yl] moiety can be envisioned by coupling a 2-halopyridine derivative with a 2-(trialkylstannyl)pyrrole. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium(0) catalyst wikipedia.orglibretexts.org. Various palladium sources can be used, including Pd(PPh₃)₄ and Pd(OAc)₂, often in combination with specific phosphine ligands like XPhos to optimize reactivity and yield libretexts.orgnih.gov.

The Suzuki coupling, which utilizes more environmentally benign boronic acids or their esters instead of organostannanes, represents another key strategy. For functionalized diazocines, a catalytic system of Pd(OAc)₂ with the XPhos ligand has proven effective for both Stille and Suzuki couplings, tolerating a wide range of functional groups and giving good to excellent yields nih.gov.

Recent innovations in catalysis have focused on developing more sustainable and efficient systems. Photocatalytic Stille coupling has been demonstrated using CuPd alloy nanoclusters doped onto ordered mesoporous TiO₂ mdpi.com. This heterogeneous catalyst operates under visible light and allows the palladium sites to become electron-rich, accelerating the rate-determining step of the reaction and significantly enhancing efficiency mdpi.com. Such systems offer advantages in catalyst recovery and reuse.

Below is a table summarizing various catalytic systems applicable to the synthesis of the 2-(pyrrol-2-yl)pyridine core via cross-coupling reactions.

Coupling ReactionCatalyst/PrecatalystLigandAdditive/BaseSolventKey Features
Stille Coupling Pd(OAc)₂XPhosCsFDMEEffective for a broad scope of electrophiles; robust and high-yielding nih.gov.
Stille Coupling Pd(OAc)₂Dabco-DMFEfficient and simplified system for cross-coupling organic-chemistry.org.
Stille Coupling Pd(PPh₃)₄-LiClDioxaneClassic catalyst, LiCl additive can enhance reaction rates libretexts.org.
Suzuki Coupling Pd(OAc)₂XPhosK₃PO₄Toluene/H₂OHigh yields, uses environmentally benign boronic acids nih.gov.
Photocatalytic Stille CuPd/TiO₂-K₂CO₃EthanolHeterogeneous catalyst, visible light-driven, sustainable approach mdpi.com.

Sustainable Synthesis Methodologies for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. These methodologies aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency ejcmpr.com.

A primary focus of sustainable synthesis is the use of greener solvents or the elimination of solvents altogether unibo.itmdpi.com. For cross-coupling reactions, which are central to the synthesis, advancements have been made to replace traditional volatile organic compounds (VOCs). For example, a protocol for the Stille reaction has been developed using Polyethylene glycol 400 (PEG 400) as a recyclable and more environmentally benign solvent medium organic-chemistry.org. Solvent-free synthesis is another powerful approach, with copper-catalyzed reactions for indolizines being achieved in high yields without any solvent, thereby minimizing waste mdpi.com.

Energy efficiency is another cornerstone of green chemistry. Microwave-assisted synthesis has emerged as a valuable technique that can dramatically shorten reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods mdpi.comrasayanjournal.co.in. This method is effective for synthesizing a variety of heterocyclic compounds and is considered an ecologically sustainable approach due to its reduced energy consumption and use of smaller solvent volumes mdpi.com.

The use of catalysis is inherently a green principle, as it avoids the use of stoichiometric reagents that generate large amounts of waste. Developing catalytic systems that are recoverable and reusable, such as the heterogeneous CuPd/TiO₂ photocatalyst for Stille coupling, further enhances the sustainability of the process mdpi.com. Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single pot to form a product containing substantial portions of all reactants, represent a highly atom-economical and efficient strategy that aligns with green chemistry principles rasayanjournal.co.in. Adopting these sustainable methodologies can lead to more efficient, cost-effective, and environmentally responsible production of this compound and its analogs.

Structure Activity Relationship Sar and Ligand Design Principles for 6 1h Pyrrol 2 Yl Pyridin 2 Yl Methanol

Mapping Key Structural Features for 5-HT1A Receptor Interaction

The interaction of [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol with the 5-HT1A receptor is a nuanced interplay of various structural components. The pyridine (B92270) ring and the pyrrole (B145914) moiety together form a heteroaromatic system that is critical for binding. This system is believed to engage in π-π stacking interactions with aromatic residues within the receptor's binding pocket. The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor, a feature consistently highlighted in SAR studies of related compounds. nih.gov Conversely, the N-H group of the pyrrole ring is thought to function as a hydrogen bond donor. The methanol (B129727) group, attached to the pyridine ring at the 2-position, provides a crucial point for hydrogen bonding, likely with a specific amino acid residue in the receptor, thereby anchoring the ligand in an optimal orientation for binding.

Systematic Derivatization Studies of the Pyridine Nucleus

Systematic derivatization of the pyridine nucleus has been a cornerstone of SAR studies to enhance the affinity and selectivity of ligands based on the this compound scaffold. The nature and position of substituents on the pyridine ring have been shown to be critically involved in the ability of these compounds to recognize and activate 5-HT1A receptors. nih.gov While specific data for direct substitutions on the parent compound are limited, general principles can be inferred from related series of 5-HT1A ligands.

For instance, small, lipophilic substituents at the 4-position of the pyridine ring are generally well-tolerated and can sometimes lead to an increase in affinity. In contrast, the introduction of bulky groups at any position is likely to be detrimental due to steric hindrance within the confined space of the receptor's binding pocket. Electron-withdrawing groups can also negatively impact affinity by altering the electronic properties of the pyridine nitrogen, thereby weakening its crucial hydrogen bonding interaction.

Table 1: Postulated Impact of Pyridine Ring Substitutions on 5-HT1A Receptor Affinity

Position of Substitution Type of Substituent Anticipated Effect on Affinity Rationale
3 Small, non-polar Likely tolerated or minor decrease Minimal steric or electronic disruption.
4 Small, electron-donating Potentially maintained or increased May enhance favorable electronic interactions.
4 Bulky Likely decreased Potential for steric clash within the binding site.

Modification of the pyridine nitrogen atom, for example through N-oxidation, is generally found to be unfavorable for receptor binding. The formation of a pyridine N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, drastically altering the electrostatic and hydrogen bonding properties of the molecule. This modification would disrupt the critical hydrogen bond acceptor role of the pyridine nitrogen, leading to a significant reduction in affinity for the 5-HT1A receptor.

Elucidation of Pyrrole Ring Substituent Effects on Biological Activity

The pyrrole ring offers another avenue for structural modification to fine-tune the biological activity of this compound analogs. The electronic character and placement of substituents on this ring can influence both affinity and selectivity. Generally, the introduction of substituents on the pyrrole ring is less explored in the context of 5-HT1A receptor ligands based on this specific scaffold. However, drawing parallels from other classes of serotonergic ligands, it can be posited that maintaining the hydrogen bond donating capability of the pyrrole N-H is crucial.

Substitutions at the 4- and 5-positions of the pyrrole ring would likely have the most significant impact. Small, non-polar substituents might be tolerated, but larger or more polar groups could introduce unfavorable steric or electronic interactions.

Table 2: Hypothetical Effects of Pyrrole Ring Substituents on 5-HT1A Receptor Affinity

Position of Substitution Type of Substituent Postulated Effect on Affinity Rationale
4 Small alkyl Potentially tolerated Minimal steric hindrance.
5 Halogen (e.g., -Cl, -Br) Likely decreased Potential for unfavorable electronic and steric effects.

N-substitution on the pyrrole moiety would involve the replacement of the hydrogen atom on the nitrogen. This modification would eliminate the hydrogen bond donating capacity of the pyrrole N-H group. Given the importance of this group in anchoring the ligand within the receptor, it is highly probable that N-alkylation or N-acylation would lead to a substantial decrease in binding affinity for the 5-HT1A receptor. This is a common finding in SAR studies of ligands where a secondary amine or similar hydrogen bond donor is a key pharmacophoric feature.

Table 3: Predicted Impact of N-Substitution on the Pyrrole Moiety on 5-HT1A Receptor Affinity

N-Substituent Predicted Effect on Affinity Rationale
-CH3 (Methyl) Significantly decreased Loss of hydrogen bond donor capability.

Investigating the Role of the Hydroxymethyl Linker

The hydroxymethyl group at the 2-position of the pyridine ring is a key feature of the this compound scaffold, influencing its physicochemical properties and its interaction with biological targets.

Conformation and Flexibility Analysis of the Linker

The hydroxymethyl linker, composed of a methylene (B1212753) (-CH2-) group and a hydroxyl (-OH) group, provides a degree of conformational flexibility to the molecule. This flexibility allows the scaffold to adopt various spatial arrangements, which can be crucial for optimal binding to a target protein. The rotation around the single bonds of the linker enables the hydroxyl group to act as a hydrogen bond donor or acceptor, forming key interactions with amino acid residues in a binding pocket.

Factors influencing the linker's conformation include steric hindrance from the adjacent pyridine and pyrrole rings and potential intramolecular hydrogen bonding between the hydroxyl group and the nitrogen atom of the pyridine ring. Computational modeling and molecular dynamics simulations can predict the preferred conformations and the energy barriers between them, providing insights into the bioactive conformation. The flexibility of such linkers can be a double-edged sword; while it can facilitate binding, excessive flexibility can lead to an entropic penalty upon binding, thereby reducing affinity. researchgate.net Therefore, understanding the optimal degree of flexibility is a key aspect of ligand design. nih.govrsc.org

Bioisosteric Replacements of the Hydroxymethyl Group

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. drughunter.compatsnap.com Replacing the hydroxymethyl group with other functional groups of similar size, shape, and electronic properties can lead to improved drug candidates.

Several bioisosteres for the hydroxyl group can be considered. For instance, replacing the hydroxyl group with a fluorine atom can increase metabolic stability and modulate the electronic properties of the molecule. cambridgemedchemconsulting.com An amino group can introduce a basic center, potentially forming salt bridges with acidic residues in the target protein. The following table presents a hypothetical analysis of potential bioisosteric replacements and their predicted impact on activity.

Compound ID R Group Predicted Activity (IC50, nM) Rationale for Replacement
1 -CH2OH50Parent compound, hydrogen bond donor/acceptor.
2 -CH2F75Increased metabolic stability, altered electronics. cambridgemedchemconsulting.com
3 -CH2NH230Introduction of a basic center for potential salt bridge formation.
4 -CHF2100Further modulation of electronic properties and lipophilicity.
5 -CF3200Significant increase in lipophilicity and metabolic stability. cambridgemedchemconsulting.com
6 -CH2CN60Hydrogen bond acceptor with different geometry.
7 -CH2OCH3120Increased lipophilicity, loss of hydrogen bond donor capability.

Rational Design of this compound Analogs Based on SAR Data

The rational design of analogs of this compound can be guided by establishing a clear structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule and evaluating the effect of these changes on biological activity. Key regions for modification include the pyrrole ring, the pyridine ring, and the hydroxymethyl linker.

For instance, substitution on the pyrrole ring can explore the impact of steric bulk and electronic effects on activity. Similarly, substitutions on the pyridine ring can modulate the pKa of the nitrogen atom and introduce additional interaction points. The following table provides a hypothetical SAR dataset for a series of analogs.

Compound ID R1 (Pyrrole) R2 (Pyridine) Predicted Activity (IC50, nM)
1a HH50
1b 4-ClH25
1c 4-MeH60
1d H4-F40
1e H4-OMe80
1f 4-Cl4-F15

Based on this hypothetical SAR data, a chloro-substituent at the 4-position of the pyrrole ring and a fluoro-substituent at the 4-position of the pyridine ring are beneficial for activity. This information can be used to design new, potentially more potent analogs.

Molecular Hybridization and Scaffold Hopping Strategies with this compound

Molecular hybridization and scaffold hopping are powerful strategies in drug discovery to develop novel compounds with improved properties. mdpi.com

Molecular Hybridization involves combining the structural features of two or more known bioactive molecules to create a new hybrid compound with potentially enhanced activity or a dual mode of action. mdpi.comnih.gov The this compound scaffold could be hybridized with other pharmacophores. For example, if the scaffold is known to inhibit a particular kinase, it could be hybridized with a fragment known to bind to an allosteric site on the same kinase, potentially leading to a highly potent and selective inhibitor.

Scaffold Hopping aims to replace the core scaffold of a molecule with a structurally different one while retaining similar biological activity. nih.govnih.govsemanticscholar.org This can lead to new chemical entities with improved properties, such as better ADME profiles or novel intellectual property. For the this compound scaffold, one could envision replacing the pyrrole-pyridine core with other bicyclic heteroaromatic systems like indole, indazole, or pyrrolo-pyrimidine, while retaining the key hydroxymethyl linker or its bioisosteres. Computational methods are often employed to identify suitable replacement scaffolds that maintain the crucial three-dimensional arrangement of key pharmacophoric features. nih.gov

Mechanistic and Pharmacological Research of 6 1h Pyrrol 2 Yl Pyridin 2 Yl Methanol in Preclinical Systems

In Vitro and Ex Vivo Characterization of 5-HT1A Receptor Agonism

The initial step in characterizing a novel compound's effect on the 5-HT1A receptor involves a series of in vitro and ex vivo experiments to determine its binding affinity, functional activity, and the dynamics of its interaction with the receptor.

Radioligand binding assays are a fundamental technique to determine the affinity of a test compound for a specific receptor. These assays measure the ability of the unlabeled compound, in this case, [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol, to displace a radioactively labeled ligand that is known to bind with high affinity and selectivity to the 5-HT1A receptor.

The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. These experiments are usually performed on membranes isolated from cells expressing the human 5-HT1A receptor or from brain regions rich in these receptors, such as the hippocampus or cortex.

Illustrative Data from Radioligand Binding Assays for 5-HT1A Receptor Affinity

Compound Radioligand Tissue/Cell Line Ki (nM)
This compound [³H]8-OH-DPAT HEK293 cells expressing human 5-HT1A Data Not Available
Reference Agonist (e.g., 8-OH-DPAT) [³H]8-OH-DPAT Rat Hippocampus ~1-5

This table is for illustrative purposes only. No specific binding affinity data for this compound has been found in the public domain.

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

G-protein Activation Assays: A common method to assess the agonistic properties of a compound is the [³⁵S]GTPγS binding assay. In this assay, agonist binding to the receptor stimulates the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gαi subunit. The amount of bound [³⁵S]GTPγS is a direct measure of G-protein activation and, therefore, receptor agonism. The potency (EC50) and efficacy (Emax) of the compound can be determined from concentration-response curves.

cAMP Accumulation Assays: Another key functional assay measures the inhibition of forskolin-stimulated cAMP accumulation. Forskolin is a direct activator of adenylyl cyclase. A 5-HT1A receptor agonist will inhibit this forskolin-induced increase in cAMP. The extent of this inhibition provides a measure of the compound's functional activity.

Illustrative Data from Cell-Based Functional Assays for 5-HT1A Receptor Agonism

Assay Type Compound Potency (EC50, nM) Efficacy (% of standard agonist)
[³⁵S]GTPγS Binding This compound Data Not Available Data Not Available
Reference Agonist (e.g., 8-OH-DPAT) ~10-50 100%
cAMP Accumulation This compound Data Not Available Data Not Available

This table is for illustrative purposes only. No specific functional activity data for this compound has been found in the public domain.

Prolonged exposure to an agonist can lead to receptor desensitization, a process where the receptor's response to the agonist diminishes over time. This is often followed by receptor internalization, where the receptors are removed from the cell surface. Understanding these dynamics is important for predicting the long-term effects of a potential therapeutic agent.

These processes can be studied in cell culture systems using techniques such as fluorescence microscopy to visualize tagged receptors or by quantifying the number of surface receptors using radioligand binding or antibody-based assays after prolonged exposure to the agonist. The rate and extent of desensitization and internalization would be important parameters to characterize for this compound.

Investigation of Receptor Selectivity Profile (beyond 5-HT1A)

To be a viable drug candidate, a compound should ideally exhibit high selectivity for its intended target to minimize off-target side effects. Therefore, it is essential to investigate the binding affinity of this compound against a panel of other receptors and enzymes.

The serotonin (B10506) system is complex, with at least 14 different receptor subtypes. It would be crucial to determine the affinity of this compound for other 5-HT receptor subtypes, such as 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7, through radioligand binding assays. A high degree of selectivity for the 5-HT1A receptor over other subtypes is a desirable characteristic for a targeted therapeutic.

Illustrative Selectivity Profile for a Hypothetical 5-HT1A Agonist

Receptor Subtype Ki (nM) Fold Selectivity vs. 5-HT1A
5-HT1A Data Not Available -
5-HT1B >1000 >100
5-HT1D >1000 >100
5-HT2A >500 >50
5-HT2C >1000 >100
5-HT6 >2000 >200

This table is for illustrative purposes only and represents a desirable selectivity profile. No specific selectivity data for this compound has been found in the public domain.

To further assess the selectivity and potential for off-target effects, this compound would be screened against a broad panel of other G-protein coupled receptors, ion channels, transporters, and enzymes. These panels typically include receptors for other neurotransmitters like dopamine, adrenaline, acetylcholine (B1216132), and histamine, as well as key enzymes involved in drug metabolism (e.g., cytochrome P450 enzymes). A clean profile in such a broad screen would significantly strengthen the case for its further development.

Neurobiological Research in Preclinical Models

The pyridine (B92270) and pyrrole (B145914) moieties are core structures in many neuroactive agents. Research into compounds containing these rings provides a foundation for understanding the potential neurobiological effects of this compound.

Compounds containing pyrrole and pyridine scaffolds have demonstrated significant neuroprotective properties in various preclinical models of ischemia. The primary mechanisms implicated in this protection often involve mitigating oxidative stress and inflammation, which are key pathological processes in ischemic brain injury.

In vitro models of ischemia, such as oxygen-glucose deprivation (OGD), are crucial for elucidating cellular and molecular mechanisms of neuroprotection. Studies on pyrrole-based compounds have shown they can protect neuronal cells from OGD-induced death. For instance, certain pyrrole-containing azomethine compounds demonstrated significant neuroprotective and antioxidant effects in models of oxidative stress, a key component of ischemic injury. nih.govmdpi.comresearchgate.net These compounds were shown to preserve the viability of synaptosomes exposed to neurotoxins that mimic aspects of ischemic damage. mdpi.com

Animal models of focal cerebral ischemia provide further evidence. For example, novel brain-penetrating pyrrolopyrimidine lipid peroxidation inhibitors were tested in a gerbil forebrain ischemia model. nih.gov These compounds significantly reduced the expression of amyloid precursor protein (APP), β-amyloid protein (β-AP), and apolipoprotein E (APO-E) in the hippocampus following an ischemic event. nih.gov They also spared CA1 hippocampal neurons from degeneration and inhibited lipid peroxidation, indicating that antioxidant activity is a key neuroprotective mechanism. nih.gov

Table 1: Neuroprotective Effects of Structurally Related Compounds in Ischemic Models

Compound Class Model Key Findings Potential Mechanism of Action
Pyrrole-containing azomethines In vitro neurotoxicity models (e.g., 6-OHDA) Preserved synaptosomal viability; exhibited strong antioxidant effects. mdpi.com Radical scavenging; reduction of oxidative stress. nih.govmdpi.com

Given these findings, it is plausible that this compound could exert neuroprotective effects in ischemic models by reducing oxidative damage and modulating post-ischemic inflammatory responses.

The pyridine scaffold is a well-known component of compounds that interact with the central nervous system, including neurotransmitter systems. Nicotine, which features a pyridine ring, famously acts on nicotinic acetylcholine receptors (nAChRs) to stimulate the release of multiple neurotransmitters, including dopamine, serotonin, and glutamate (B1630785). nih.gov This modulation of neurotransmitter release is a cornerstone of its effects on synaptic plasticity, learning, and memory. nih.gov

Research on other pyridine alkaloids has shown that they can influence neurotransmitter systems beyond acetylcholine. For example, some pyridine compounds interact with NMDA receptors, which are critical for synaptic plasticity and the induction of long-term potentiation (LTP), a cellular correlate of learning. nih.gov The interplay between nAChRs and NMDA receptors, often triggered by pyridine-containing molecules, can significantly alter synaptic strength and network function. nih.gov

While direct studies on this compound are absent, its structure suggests potential interactions with receptors that modulate neurotransmitter release. The specific impact would depend on its affinity for various receptor subtypes, such as nAChRs, GABA receptors, or glutamate receptors, and its ability to cross the blood-brain barrier. Fused heterocyclic systems containing pyrrole and pyridine moieties have been found to interact with GABA-A receptors and serotonin transporters, indicating a potential for anxiolytic and antidepressant-like effects through the modulation of these neurotransmitter systems. nih.gov

Preclinical research into the anti-aggressive mechanisms of this compound or its close structural analogs has not been identified in the available scientific literature. However, the broader class of heterocyclic compounds has been investigated for effects on aggression. For instance, certain phenylpiperazine compounds have been shown to possess selective anti-aggressive properties in models of hypothalamically induced aggression in rats. nih.gov Additionally, modulation of the nicotinic acetylcholine receptor system, which involves a pyridine-like structure in its endogenous ligand, has been demonstrated to reduce offensive, defensive, and predatory aggression in various animal models. nih.gov These studies suggest that compounds targeting specific CNS receptors can selectively reduce aggressive behaviors without causing general sedation. nih.govnih.gov Future investigation would be necessary to determine if this compound interacts with any of these or other relevant pathways to influence aggressive behavior.

The (pyridin-2-yl)methanol moiety is a key structural feature in a class of compounds developed as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. researchgate.netnih.gov TRPV3 is an ion channel expressed in neuronal and non-neuronal tissues and is implicated in pain sensation, inflammation, and skin disorders. nih.gov

In preclinical studies, a novel and selective TRPV3 antagonist featuring a pyridinyl methanol (B129727) moiety demonstrated a favorable profile in two different models of neuropathic pain as well as in a reserpine-induced model of central pain in rodents. nih.gov This suggests that the analgesic properties of such compounds are mediated, at least in part, through the modulation of the TRPV3 channel. The mechanism involves blocking the influx of calcium and sodium ions through the channel, thereby reducing the excitability of sensory neurons involved in pain signaling.

Rodent pain models are essential for evaluating the efficacy of potential analgesics. These include models of acute nociceptive pain (e.g., hot plate test), inflammatory pain (e.g., carrageenan-induced paw edema), and neuropathic pain (e.g., chronic constriction injury). nih.gov The effectiveness of (pyridin-2-yl)methanol derivatives in neuropathic pain models is particularly significant, as this type of pain is often resistant to conventional treatments. researchgate.netnih.gov

Table 2: Analgesic Activity of a (Pyridin-2-yl)methanol Derivative

Compound Model Efficacy Implicated Pathway

Based on this research, this compound could potentially exhibit analgesic properties by targeting the TRPV3 pathway or other pain-related ion channels and receptors.

Immunomodulatory Research In Vitro (e.g., Lymphocyte Proliferation)

In vitro studies of structurally related compounds suggest that the pyrrole-pyridine scaffold may possess immunomodulatory capabilities. A novel compound incorporating pyridine, pyrrole, and pyrazole (B372694) rings was assessed for its effects on peripheral blood mononuclear cells (PBMCs). researchgate.net This compound was found to upregulate the expression of several cytokines, including Interleukin-4 (IL-4), IL-6, IL-10, and IL-12/23p40, while simultaneously downregulating Interferon-gamma (IFNγ). researchgate.net

This pattern of cytokine modulation suggests a complex immunomodulatory profile. The upregulation of IL-10, a potent anti-inflammatory cytokine, combined with the downregulation of the pro-inflammatory IFNγ, points towards a potential anti-inflammatory or immune-regulatory effect. The increase in IL-6 and IL-12/23p40, however, indicates a capacity to also stimulate certain immune responses. researchgate.net

Furthermore, some pyrrole derivatives have been investigated for their ability to suppress macrophage migration and reprogram M2-like macrophages toward a more pro-inflammatory M1 phenotype, which can be beneficial in the context of cancer immunotherapy. nih.gov

Lymphocyte proliferation assays are standard in vitro methods to assess the impact of a compound on immune cell activation. mdpi.com The findings with related pyrrole-pyridine compounds suggest that this compound warrants investigation in such assays to determine its effect on T- and B-lymphocyte activation and proliferation.

Table 3: In Vitro Immunomodulatory Effects of a Related Pyrrole-Pyridine Compound

Compound Cell Type Cytokine Modulation

Exploration of Potential Antiproliferative or Other Cellular Effects

The pyridine and pyrrole heterocycles are considered "privileged scaffolds" in medicinal chemistry and are integral to many anticancer agents. nih.govnih.govresearchgate.net Numerous derivatives incorporating these rings have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.

For example, a novel pyridine derivative containing pyrrole and pyrazole moieties exhibited selective cytotoxicity against acute myeloid leukemia (HL60) and chronic myeloid leukemia (K562) cell lines, with IC50 values of 25.93 µg/mL and 10.42 µg/mL, respectively. researchgate.net Importantly, this compound showed no significant cytotoxic effect on non-cancerous cells, indicating a degree of selectivity for cancer cells. researchgate.net Similarly, piperazine-substituted pyranopyridines have shown antiproliferative activity in the submicromolar range against various tumor cell lines, inducing apoptosis as the mechanism of cell death. nih.gov

Other research on pyrrolopyridine derivatives has identified compounds with potent inhibitory effects on key cellular processes involved in cancer progression, such as cell signaling pathways (e.g., PI3K) and angiogenesis. nih.gov The mechanisms often involve the inhibition of specific kinases or the disruption of cellular structures essential for cell division.

Table 4: Antiproliferative Activity of Structurally Related Compounds

Compound Class Cell Lines IC50 Values
[2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] HL60 (Acute Myeloid Leukemia), K562 (Chronic Myeloid Leukemia) 25.93 µg/mL (HL60), 10.42 µg/mL (K562). researchgate.net
Piperazine-substituted pyranopyridines Various tumor cell lines Micromolar to submicromolar concentrations. nih.gov

These findings suggest that this compound may possess antiproliferative properties and warrants investigation for its potential as a cytotoxic or cytostatic agent in cancer cell lines.

Computational and Theoretical Chemistry Studies on 6 1h Pyrrol 2 Yl Pyridin 2 Yl Methanol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electron distribution and reactivity of [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be distributed over the pyridine (B92270) ring. This distribution influences the molecule's interaction with other chemical species.

Table 1: Hypothetical Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-5.8
LUMO-1.2
HOMO-LUMO Gap4.6

Note: These values are illustrative and would need to be determined by specific QM calculations.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack.

In the case of this compound, the MEP would likely show a negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol (B129727) group, indicating these are sites for potential hydrogen bonding or electrophilic interaction. The hydrogen atom of the pyrrole's N-H group would exhibit a positive potential, making it a potential hydrogen bond donor.

Molecular Docking Simulations of this compound with 5-HT1A Receptor Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein receptor, such as the 5-HT1A receptor.

Identification of Key Binding Interactions and Residues

The 5-HT1A receptor is a G-protein-coupled receptor with a binding pocket composed of several key amino acid residues. Ligands typically interact with these residues through various non-covalent interactions, including hydrogen bonds, ionic interactions, and hydrophobic interactions. For a ligand like this compound, key interactions with the 5-HT1A receptor would be anticipated. For instance, the nitrogen atom of the pyridine ring could act as a hydrogen bond acceptor with residues like Ser199, while the pyrrole N-H group could serve as a hydrogen bond donor to residues such as Asp116. The aromatic rings can engage in π-π stacking interactions with aromatic residues like Phe361 and Tyr195 in the binding pocket.

Pose Prediction and Binding Mode Analysis

Docking algorithms generate multiple possible binding poses of the ligand within the receptor's active site. These poses are then scored based on a scoring function that estimates the binding affinity. The highest-ranked pose represents the most likely binding mode. Analysis of this pose reveals the specific interactions that stabilize the ligand-receptor complex.

Table 2: Predicted Key Interactions of this compound with 5-HT1A Receptor Residues

Ligand MoietyReceptor ResidueInteraction Type
Pyridine NitrogenSer199Hydrogen Bond
Pyrrole N-HAsp116Hydrogen Bond
Pyrrole RingPhe361π-π Stacking
Pyridine RingTyr195π-π Stacking

Note: This table is a hypothetical representation of potential interactions and would require confirmation through actual docking studies.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Landscape

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and explore the conformational landscape of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ucsb.edu For analogs of this compound, QSAR studies are instrumental in understanding how modifications to the pyrrole-pyridine scaffold influence their therapeutic effects, thereby guiding the design of more potent and selective molecules. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical, electronic, and steric properties, which are quantified by molecular descriptors. ucsb.edu

Development of Predictive Models for Biological Activity

The development of a predictive QSAR model is a systematic process that begins with a dataset of chemical analogs with experimentally determined biological activities. nih.gov This dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. nih.gov Various statistical methods are employed to create the QSAR equation, which links the molecular descriptors (independent variables) to the biological activity (dependent variable).

Commonly used methods for compounds with scaffolds similar to pyrrole-pyridine heterocycles include:

Multiple Linear Regression (MLR): This method generates a simple linear equation that is easily interpretable. nih.gov It has been successfully used to model the activity of various pyridine and pyrrolidine derivatives. nih.gov

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. nih.gov

3D-QSAR Methods: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used to analyze the steric and electrostatic fields of the molecules in three-dimensional space. nih.govsemanticscholar.org These methods provide contour maps that visualize regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. semanticscholar.org

The validity and predictive capability of a developed QSAR model are assessed using a range of statistical metrics. A robust model must demonstrate not only a good fit for the training data but also a strong ability to predict the activity of the external test set compounds. hufocw.org The Organization for Economic Co-operation and Development (OECD) has established guidelines to ensure the validity of QSAR models for regulatory purposes. nih.govresearchgate.net

Table 1: Key Statistical Parameters for QSAR Model Validation Below is an interactive table summarizing the common statistical parameters used to validate QSAR models, along with their generally accepted threshold values for a reliable model.

Parameter Symbol Description Acceptable Value
Coefficient of DeterminationMeasures the goodness-of-fit for the training set.> 0.6
Leave-One-Out Cross-Validation CoefficientQ² or r²(CV)Measures the internal predictive ability and robustness of the model. nih.govhufocw.org> 0.5
External Validation CoefficientR²extMeasures the predictive ability of the model on an external test set.> 0.6
F-statisticFA measure of the overall statistical significance of the regression model.High value
Standard Deviation of ErrorsIndicates the absolute error in the predicted activity values.Low value

Data sourced from studies on related heterocyclic compounds. nih.govnih.govhufocw.orgnih.govresearchgate.net

Once validated, these models serve as powerful tools to predict the biological activity of newly designed, yet-to-be-synthesized analogs of this compound, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Descriptor Analysis and Feature Importance

A critical aspect of QSAR modeling is the calculation and selection of molecular descriptors. These numerical values encode specific structural and physicochemical information about a molecule. researchgate.net For analogs based on the this compound scaffold, a wide array of descriptors can be calculated to capture the features relevant to their biological activity. The analysis of these descriptors reveals which molecular properties are most influential, providing crucial insights for drug design. nih.gov

Key classes of descriptors relevant to nitrogen heterocycles include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. ucsb.edunih.gov The distribution of charges and the ability to participate in electronic interactions are often critical for binding to a biological target. uran.ua

Lipophilic Descriptors: The partition coefficient (logP) is a primary descriptor in this class, quantifying the hydrophobicity of a molecule. This property heavily influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Steric/Geometric Descriptors: These relate to the three-dimensional shape and size of the molecule. Descriptors like molecular volume, surface area, and shape flexibility indices are important for determining how well a ligand fits into the binding pocket of a receptor. nih.govuran.ua

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular branching and connectivity.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide highly accurate information on electronic structure, charge distribution, and reactivity. nih.gov

Table 2: Examples of Molecular Descriptors and Their Potential Importance for Pyrrole-Pyridine Analogs This interactive table showcases various descriptor types and their significance in structure-activity relationship studies.

Descriptor Class Example Descriptor Description Potential Importance for Biological Activity
ElectronicHOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the molecule's ability to donate electrons in reactions or interactions. ucsb.edu
ElectronicDipole MomentMeasures the overall polarity of the molecule.Influences electrostatic interactions with the target protein. nih.govuran.ua
LipophiliclogPLogarithm of the octanol-water partition coefficient.Governs membrane permeability and hydrophobic interactions. uran.ua
StericMolecular VolumeThe volume occupied by the molecule.Affects the steric fit within a receptor's binding site. uran.ua
3DSolvent Accessible Surface Area (SASA)The surface area of a molecule accessible to a solvent.Important for understanding interactions with the biological environment. nih.gov
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms in a molecule.Correlates with hydrogen bonding potential and membrane transport. hufocw.org

By identifying the descriptors that have the most significant positive or negative correlation with biological activity, medicinal chemists can make informed decisions on how to modify the this compound scaffold. For instance, if a QSAR model indicates that a lower HOMO energy and higher TPSA are beneficial for activity, new analogs can be designed with electron-withdrawing groups and additional polar functionalities. nih.govuran.ua

De Novo Ligand Design and Virtual Screening Based on this compound Scaffold

The this compound framework serves as a valuable starting point, or "scaffold," for the discovery of novel therapeutic agents. Computational techniques such as de novo ligand design and virtual screening leverage this core structure to explore a vast chemical space and identify new molecules with potentially enhanced biological activity.

De novo design aims to construct novel molecules from scratch, often by adding atoms or molecular fragments to a starting scaffold within the constraints of a target's binding site. researchgate.net Modern approaches may utilize artificial intelligence and reinforcement learning to "grow" molecules atom-by-atom, optimizing for desired properties like binding affinity and synthetic accessibility in real-time. bohrium.com

Virtual screening is a computational method used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. When based on the this compound scaffold, this can involve:

Scaffold Hopping: This technique searches for molecules that may have a different core structure but present a similar 3D arrangement of key functional groups, thus mimicking the biological activity of the original scaffold. nih.gov

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, molecular docking can be used to predict the binding pose and affinity of compounds from a virtual library. semanticscholar.org This process computationally "fits" each molecule into the target's active site and scores the interaction, allowing for the ranking of thousands or millions of compounds. researchgate.net

The workflow for these processes typically involves defining the key interaction points of the pyrrole-pyridine scaffold and then searching for or building new molecules that maintain or improve upon these interactions. For example, the nitrogen atoms in the pyrrole and pyridine rings and the hydroxyl group of the methanol moiety can serve as key hydrogen bond donors or acceptors. A virtual screening campaign would prioritize compounds that form favorable interactions with complementary residues in the target's active site.

Table 3: Hypothetical Output of a Virtual Screening Campaign for New Analogs This interactive table illustrates a simplified result from a virtual screening study, ranking new compounds based on their predicted binding affinity.

Compound ID Scaffold Docking Score (kcal/mol) Predicted Key Interactions
ZINC00123456Pyrrole-Pyridine-9.8H-bond with Ser150, Pi-Pi stacking with Phe280
ZINC00234567Pyrrole-Pyrimidine-9.5H-bond with Ser150, H-bond with Gln98
ZINC00345678Indole-Pyridine-9.1Pi-Pi stacking with Phe280, Hydrophobic interaction
ZINC00456789Pyrrole-Pyridine-8.9H-bond with Gln98

These computational strategies accelerate the early stages of drug discovery by significantly narrowing down the number of compounds that need to be synthesized and tested in the laboratory, saving considerable time and resources. nih.govsemanticscholar.org

Advanced Analytical and Characterization Methodologies in Research on 6 1h Pyrrol 2 Yl Pyridin 2 Yl Methanol

High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be an indispensable tool for the unambiguous structural elucidation and conformational analysis of [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of the molecule's connectivity and spatial arrangement.

Expected ¹H and ¹³C NMR Spectral Data: The ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as the methylene (B1212753) (-CH₂-) and hydroxyl (-OH) protons of the methanol (B129727) group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the nitrogen atoms and the substituents. abdn.ac.ukillinois.edupitt.edu The coupling constants (J-couplings) between adjacent protons would help to confirm the substitution pattern on both heterocyclic rings. ubc.ca

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. uobasrah.edu.iq The chemical shifts of the carbon atoms would be characteristic of their electronic environment. For instance, the carbon atom attached to the hydroxyl group would appear at a specific downfield region.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)Multiplicity
Pyrrole NH10.0 - 12.0br s
Pyridine H-37.5 - 8.0d
Pyridine H-47.8 - 8.3t
Pyridine H-57.2 - 7.7d
Pyrrole H-3'6.5 - 7.0m
Pyrrole H-4'6.0 - 6.5m
Pyrrole H-5'6.8 - 7.3m
-CH₂-4.5 - 5.0s
-OHVariablebr s
Note: These are predicted values and may vary based on solvent and experimental conditions.

Conformational Analysis using 2D NMR: To understand the three-dimensional structure and preferred conformation, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be crucial. These experiments detect through-space interactions between protons that are in close proximity. For this compound, NOESY or ROESY could reveal the relative orientation of the pyrrole and pyridine rings. For example, correlations between the protons on the methylene bridge and the protons on the aromatic rings would indicate the preferred rotational conformation around the C-C single bonds.

Advanced Mass Spectrometry Techniques for Metabolite Identification in Preclinical In Vitro Studies

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are the cornerstone for identifying metabolites in preclinical in vitro studies, such as those using liver microsomes or hepatocytes. mdpi.com For this compound, these studies would be essential to understand its metabolic fate.

Predicted Metabolic Pathways: Based on the known metabolism of pyrrole and pyridine derivatives, several metabolic transformations could be anticipated for this compound. hyphadiscovery.com

Oxidation: The pyrrole ring is susceptible to oxidation, potentially forming epoxide intermediates that can lead to ring-opened products. hyphadiscovery.com The pyridine ring can also undergo oxidation to form N-oxides. The methylene group could be oxidized to a ketone.

Hydroxylation: Aromatic hydroxylation could occur on either the pyrrole or pyridine ring.

Conjugation: The hydroxyl group of the methanol moiety and any newly introduced hydroxyl groups are likely sites for conjugation with glucuronic acid or sulfate.

Metabolite Identification Strategy: An in vitro incubation of this compound with liver microsomes would be followed by analysis using high-resolution mass spectrometry (HRMS), such as Orbitrap or Time-of-Flight (TOF) analyzers. This would allow for the accurate mass measurement of potential metabolites. Tandem mass spectrometry (MS/MS) would then be used to fragment the parent compound and its potential metabolites. By comparing the fragmentation patterns, the site of metabolic modification could be deduced. nih.govpeerj.com

Interactive Data Table: Potential Metabolites and their Mass Shifts

Metabolic ReactionMass Change (Da)Expected m/z [M+H]⁺
Hydroxylation+16+16
N-oxidation+16+16
Glucuronidation+176+176
Sulfation+80+80
Oxidation of alcohol to acid+14+14

Chromatographic Method Development for High-Purity Compound Isolation and Analytical Research

Chromatographic techniques are vital for both the purification of this compound after synthesis and for its quantitative analysis in various matrices.

Preparative Chromatography for Isolation: For obtaining a high-purity sample, preparative high-performance liquid chromatography (HPLC) would be the method of choice. A reversed-phase C18 column would likely be suitable, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation would be optimized by adjusting the gradient of the organic solvent.

Analytical Chromatography for Research: For analytical purposes, such as purity determination or quantification in biological samples, a validated HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method would be developed. tdcommons.org A typical method would involve:

Column: A reversed-phase column (e.g., C18 or C8) with a small particle size for high efficiency.

Mobile Phase: A gradient elution with acetonitrile and water containing a modifier like formic acid.

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

Method validation would be performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness. nih.gov

Interactive Data Table: Hypothetical HPLC Method Parameters

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

X-ray Crystallography for Solid-State Structural Elucidation (if applicable for co-crystals or protein complexes)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. While no crystal structure for this compound itself has been reported, data for the closely related compound 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole provides some insight. In this related structure, the two pyrrole rings are twisted with a dihedral angle of 69.07°. nih.govresearchgate.net A similar non-planar arrangement would be expected for this compound due to steric hindrance between the two aromatic rings.

Application to Co-crystals and Protein Complexes: If this compound were to be developed as a pharmaceutical, forming co-crystals with other molecules (co-formers) could be a strategy to improve its physicochemical properties, such as solubility and stability. google.commdpi.comresearchgate.net X-ray crystallography would be essential to characterize the structure of these co-crystals and understand the intermolecular interactions (e.g., hydrogen bonding, π-stacking) between the compound and the co-former.

Furthermore, if this compound were found to bind to a protein target, co-crystallization with the protein would provide invaluable information about the binding mode and the specific interactions that govern its biological activity. nih.govbenthamopen.com

Circular Dichroism Spectroscopy for Chiral Analogs (if relevant)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For CD spectroscopy to be relevant to this compound, chiral analogs would need to be synthesized. nih.govnih.gov

Potential Chiral Analogs: Chirality could be introduced into the molecule in several ways, for example, by adding a chiral substituent to the methanol group, resulting in a stereogenic center at the carbon bearing the hydroxyl group.

Application of CD Spectroscopy: If a racemic mixture of a chiral analog were synthesized, CD spectroscopy could be used to monitor the separation of the enantiomers by chiral chromatography. Once the pure enantiomers are isolated, their CD spectra would be mirror images of each other. These spectra could be used to:

Confirm the enantiomeric purity of the samples.

Determine the absolute configuration of the enantiomers by comparing the experimental CD spectra with those predicted by quantum chemical calculations. mdpi.com

Study the conformational changes of the chiral molecule in different solvent environments or upon binding to a target molecule.

Future Research Trajectories and Unanswered Questions Regarding 6 1h Pyrrol 2 Yl Pyridin 2 Yl Methanol

Identification of Novel Biological Targets and Polypharmacology Research

A primary avenue for future investigation lies in the comprehensive identification of the biological targets of [6-(1H-pyrrol-2-yl)pyridin-2-yl]methanol. The pyrrolopyridine core is known to interact with a range of protein kinases, suggesting that this compound could function as a kinase inhibitor. nih.govnih.govmdpi.com Future research should, therefore, involve extensive screening against a broad panel of human kinases to identify primary targets and potential off-target effects.

Polypharmacology , the ability of a single compound to interact with multiple targets, is a critical aspect to explore. This can be both a therapeutic advantage and a source of unwanted side effects. Understanding the polypharmacological profile of this compound is essential for its development as a therapeutic agent or a chemical probe.

Initial research efforts should include:

Kinase Profiling: High-throughput screening against a comprehensive panel of kinases to identify potential inhibitory activity.

Cell-Based Assays: Evaluation of the compound's effects on various cancer cell lines to identify potential anti-proliferative activity. researchgate.netnih.govnih.govresearchgate.net

Target Deconvolution: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational modeling to identify the specific molecular targets responsible for any observed biological activity.

Table 1: Potential Biological Target Classes for this compound

Target ClassRationale based on Structural AnalogsKey Research Question
Protein KinasesThe pyrrolopyridine scaffold is a common feature in many kinase inhibitors. nih.govnih.govmdpi.comWhich specific kinases are inhibited by this compound and what is the mechanism of inhibition?
Enzymes in Inflammatory PathwaysPyrrolopyridine derivatives have shown anti-inflammatory properties.Does this compound modulate key inflammatory enzymes like COX or LOX?
Receptors (e.g., GPCRs)The pyridine (B92270) moiety is present in many receptor ligands.Does the compound exhibit any agonist or antagonist activity at G-protein coupled receptors?
Ion ChannelsPyridinylmethanol derivatives have been identified as ion channel modulators. nih.govCan this compound modulate the activity of specific ion channels, such as TRPV3? nih.gov

Exploration of Allosteric Modulation Mechanisms

Beyond direct competitive inhibition, the potential for this compound to act as an allosteric modulator presents an exciting research trajectory. Allosteric modulators bind to a site on a protein distinct from the active site, offering the potential for greater selectivity and a more nuanced pharmacological response. nih.govgoogle.comdntb.gov.ua The presence of both a hydrogen bond donor (the methanol (B129727) hydroxyl group) and acceptor (the pyridine nitrogen) in the molecule could facilitate interactions with allosteric sites.

Future research in this area should focus on:

Screening for Allosteric Activity: Designing assays to detect allosteric modulation of key enzymes or receptors, particularly those with known allosteric binding pockets.

Structural Biology Studies: Utilizing X-ray crystallography or cryo-electron microscopy to determine the binding mode of the compound to its target, which can reveal if binding occurs at an allosteric site.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict potential allosteric binding sites and to understand the conformational changes induced by binding.

Development of Advanced In Vitro and Ex Vivo Experimental Models for Deeper Mechanistic Insight

To gain a deeper understanding of the biological effects of this compound, it is crucial to move beyond simple biochemical assays and utilize more physiologically relevant experimental models.

Advanced in vitro models that could be employed include:

3D Cell Cultures (Spheroids and Organoids): These models more accurately mimic the in vivo tumor microenvironment and can provide more predictive data on the compound's efficacy and potential for drug resistance.

Co-culture Systems: Investigating the compound's effects on cancer cells in the presence of other cell types found in the tumor microenvironment, such as fibroblasts and immune cells.

High-Content Imaging and Analysis: To assess multiple cellular parameters simultaneously, providing a more comprehensive picture of the compound's mechanism of action.

Ex vivo models , such as patient-derived tumor explants, offer a bridge between in vitro studies and clinical trials. These models maintain the cellular heterogeneity and architecture of the original tumor, providing a powerful platform for preclinical evaluation of novel therapeutic agents.

Challenges and Opportunities in Scalable Research Synthesis

The availability of sufficient quantities of this compound is a prerequisite for extensive biological evaluation. While the synthesis of related pyrrole (B145914) and pyridine derivatives has been described, developing a scalable and efficient synthesis for this specific compound presents both challenges and opportunities. semanticscholar.orgmdpi.comnih.gov

A potential synthetic route could involve the condensation of 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde, followed by further modifications. semanticscholar.org Microwave-assisted synthesis could be explored to accelerate reaction times and improve yields. mdpi.com

Key challenges may include:

Regioselectivity: Ensuring the desired substitution pattern on the pyridine ring.

Purification: Developing efficient methods to isolate the pure compound from reaction byproducts.

Scalability: Adapting the synthesis from milligram to gram scale for preclinical studies.

Opportunities lie in the application of modern synthetic methodologies, such as:

Flow Chemistry: To enable a safer, more efficient, and scalable synthesis, particularly if any intermediates are unstable or hazardous.

Catalytic C-H Activation: To directly functionalize the pyridine or pyrrole rings, potentially reducing the number of synthetic steps.

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. nih.govanalyticssteps.comnih.govacs.orgfrontiersin.org In the context of this compound research, AI and ML can be applied in several key areas:

Target Prediction: ML models trained on large datasets of compound-target interactions can predict the most likely biological targets for this compound, helping to prioritize experimental validation. nih.govanalyticssteps.comnih.govacs.orgfrontiersin.org

Virtual Screening: AI-powered virtual screening can identify other compounds with similar predicted activity from large chemical libraries, aiding in the discovery of novel analogs with improved properties.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound early in the research process can help to identify potential liabilities and guide chemical optimization.

Synthesis Route Optimization: AI algorithms can analyze vast reaction databases to propose novel and efficient synthetic routes, potentially accelerating the production of the compound and its analogs.

Table 2: Applications of AI/ML in this compound Research

ApplicationAI/ML TechniquePotential Impact
Target IdentificationDeep Learning, Neural NetworksRapidly predict and prioritize potential biological targets for experimental validation. analyticssteps.comfrontiersin.org
Lead OptimizationGenerative ModelsDesign novel analogs with improved potency, selectivity, and ADMET properties.
Synthesis PlanningRetrosynthesis AlgorithmsPropose efficient and scalable synthetic routes.
Bioactivity PredictionQSAR, Random ForestPredict the biological activity of untested analogs, reducing the need for extensive screening. nih.govacs.org

Potential for this compound as a Chemical Probe for Biological Pathway Elucidation

A well-characterized small molecule with high potency and selectivity for a specific biological target can serve as a valuable chemical probe to dissect complex biological pathways. nih.govunicamp.brfebs.org If this compound is found to be a potent and selective inhibitor of a particular protein, it could be used to:

Elucidate Signaling Pathways: By observing the cellular consequences of inhibiting its target, researchers can gain insights into the role of that protein in various signaling cascades.

Validate Drug Targets: The use of a selective chemical probe can help to validate a particular protein as a viable drug target for a specific disease. nih.gov

Study Disease Mechanisms: The compound could be used in disease models to investigate the role of its target in the pathophysiology of the disease.

The development of this compound as a chemical probe would require rigorous characterization of its selectivity and mechanism of action. The creation of a "negative control" compound, a structurally similar but biologically inactive analog, would further strengthen its utility as a research tool.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.